molecular formula C24H27N3O2 B10977996 3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one

3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one

Katalognummer: B10977996
Molekulargewicht: 389.5 g/mol
InChI-Schlüssel: GEWUKFUZIFOCOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a propan-1-one backbone linked to a 4-methoxyphenyl group and a piperazine ring substituted with a 4-methylquinolin-2-yl moiety.

Eigenschaften

Molekularformel

C24H27N3O2

Molekulargewicht

389.5 g/mol

IUPAC-Name

3-(4-methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C24H27N3O2/c1-18-17-23(25-22-6-4-3-5-21(18)22)26-13-15-27(16-14-26)24(28)12-9-19-7-10-20(29-2)11-8-19/h3-8,10-11,17H,9,12-16H2,1-2H3

InChI-Schlüssel

GEWUKFUZIFOCOK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)CCC4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of the piperazine ring: This can be achieved by reacting 4-methylquinoline with piperazine under reflux conditions.

    Attachment of the propanone group: The intermediate product is then reacted with 3-(4-methoxyphenyl)propan-1-one in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

    Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurer Lösung.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

    Substitution: Natriumhydroxid in wässriger Lösung.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Carbonsäuren oder Ketonen.

    Reduktion: Bildung von Alkoholen oder Aminen.

    Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structures to 3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one exhibit promising anticancer properties.

  • Mechanism of Action : These compounds may inhibit critical enzymes involved in cancer cell proliferation and survival. For instance, certain derivatives have shown efficacy against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL, suggesting potential for further investigation in oncology .

Neuropharmacological Effects

The piperazine moiety is particularly notable for its neuropharmacological effects. Compounds containing this structure often interact with neurotransmitter receptors.

  • Dopaminergic Activity : It has been suggested that this compound may influence dopamine receptor activity, making it a candidate for treating conditions such as schizophrenia and depression .

Antimicrobial Properties

Quinoline derivatives, including 3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one, have demonstrated antimicrobial activity against various pathogens.

Research Findings

Studies have shown that modifications in the structure of quinoline derivatives can enhance antibacterial activity. This versatility indicates potential applications in developing new antimicrobial agents .

Several studies have documented the biological activities of compounds structurally related to 3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one:

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of quinoline derivatives, showing significant inhibition of cancer cell proliferation with low toxicity profiles .
  • Neuropharmacological Investigations : Research exploring the interaction of piperazine derivatives with dopamine receptors has provided insights into their potential therapeutic applications in neuropsychiatric disorders .
  • Antimicrobial Studies : Investigations into the antimicrobial properties of quinoline derivatives revealed enhanced activity against a range of bacterial pathogens, supporting their development as new antibiotics.

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structural Features

The target compound shares a piperazine-propanone-aromatic scaffold with several analogs. Key structural variations include:

  • Aromatic substituents (e.g., methoxyphenyl, quinoline, phenothiazine).
  • Linker modifications (e.g., saturated vs. unsaturated propanone, sulfonyl groups).
  • Synthetic accessibility (yield, purification methods).

Key Analogs and Comparative Analysis

Phenothiazine Derivative (Compound 16, )
  • Structure: 3-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(10H-phenothiazine-10-yl)propan-1-one .
  • Comparison: Replaces the 4-methylquinolin-2-yl group with a phenothiazine ring. Phenothiazine’s electron-rich sulfur and nitrogen atoms may enhance binding to CNS targets compared to quinoline’s planar aromatic system. Yield: 18%, indicating synthetic challenges due to steric hindrance or reactivity of phenothiazine.
Chalcone-Sulfonyl Piperazine Hybrids ()
  • Example : 1-(4-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (5f) .
  • Comparison: Features a propenone (α,β-unsaturated ketone) linker instead of saturated propanone. Yield: 71%, higher than the phenothiazine derivative, suggesting easier synthesis.
Piperazine-Propenone Derivatives ()
  • Example : (E)-3-(4-Methoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one (3f) .
  • Comparison: Propenone linker introduces rigidity and conjugation, which may enhance binding to enzymes like kinases. Yield: 83%, reflecting efficient synthesis for simpler analogs.
Nitroimidazole Derivatives ()
  • Example : 3-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-[4-(4-nitro-phenyl)-piperazin-1-yl]-propan-1-one (5o) .
  • Comparison: Replaces quinoline with a nitroimidazole group, known for radiosensitizing properties in cancer therapy. The sulfanyl linker may improve solubility but introduce metabolic instability. Yield: 76%, comparable to chalcone hybrids.

Observations :

  • Saturated vs. unsaturated linkers: Propenone derivatives () generally exhibit higher yields than saturated analogs (), likely due to conjugation stabilizing intermediates.
  • Substituent complexity: Bulky groups (e.g., phenothiazine) reduce yields, while electron-withdrawing groups (e.g., sulfonyl) improve reactivity.

Pharmacological Implications (Inferred)

  • Quinoline vs. Phenothiazine: Quinoline’s planar structure may favor intercalation or receptor binding in anticancer targets, whereas phenothiazine’s tricyclic system could enhance CNS activity .
  • Propanone vs. Propenone: The α,β-unsaturated ketone in chalcone hybrids () might confer antioxidant or anti-inflammatory activity via Michael addition reactivity .
  • Nitroimidazole: Potential for targeting hypoxic tumor environments, as seen in ’s cytotoxicity assays against cancer cell lines .

Biologische Aktivität

3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C24H27N3O2C_{24}H_{27}N_{3}O_{2} and a molecular weight of 389.5 g/mol. Its structure features a methoxyphenyl group, a piperazine moiety, and a methylquinoline derivative, contributing to its diverse biological interactions. The methoxy group enhances lipophilicity, which may influence the compound's interaction with various biological targets.

Antimicrobial Activity

Recent studies indicate that compounds with similar structures to 3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one exhibit significant antimicrobial properties. For example, derivatives of piperazine have been shown to possess antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli .

CompoundTarget PathogenMIC (µg/mL)
Compound AS. aureus50
Compound BE. coli100
3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-oneTBDTBD

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies on similar quinoline derivatives suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The specific mechanisms through which 3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with neurotransmitter receptors or inhibit critical enzymes involved in pathogen survival.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions, where optimization of synthetic routes is crucial for enhancing yield and purity. The synthesis process may include:

  • Formation of the piperazine moiety : Utilizing appropriate substituents to modify biological activity.
  • Quinoline derivative synthesis : Employing methods such as cyclization reactions.
  • Final coupling reaction : Combining the methoxyphenyl group with the piperazine and quinoline components.

Optimizing these steps can lead to increased efficiency and better yields in producing the desired compound .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of related compounds:

  • Study on Antimicrobial Activity : A series of modified piperazine derivatives demonstrated effective antimicrobial properties comparable to established antibiotics, indicating potential as therapeutic agents .
  • Antitumor Evaluation : Research indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for cancer therapy development .

Q & A

Q. Key Considerations :

  • Optimize reaction time and temperature to minimize byproducts.
  • Monitor progress via TLC or LC-MS.

Basic: How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

  • 1H/13C NMR : Key signals include:
    • Methoxy protons: δ ~3.8 ppm (singlet, 3H, OCH3) .
    • Piperazine protons: δ ~2.5–3.5 ppm (multiplet, 8H, N-CH2) .
    • Quinoline aromatic protons: δ ~7.5–8.5 ppm (multiplet) .
  • Mass Spectrometry (LC-MS) : Look for [M+H]+ peaks (e.g., m/z 510 in ) and isotopic patterns consistent with chlorine/bromine substituents .
  • Elemental Analysis : Confirm C, H, N content (e.g., C: 61.28%, H: 6.13%, N: 13.74% in ) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

Basic: What in vitro assays are used to evaluate its anticancer activity?

Q. Methodological Answer :

  • Cell Lines : Use MCF-7 (breast adenocarcinoma), MDA-MB-231 (triple-negative breast cancer), and PC-3/DU145 (prostate cancer) as per .
  • Culture Conditions : Maintain cells in DMEM/RPMI-1640 with 10% FBS, 1% penicillin-streptomycin, at 37°C/5% CO2 .
  • Cytotoxicity Assay :
    • Seed cells in 96-well plates (5,000 cells/well).
    • Treat with compound (1–100 µM) for 48–72 hours.
    • Measure viability via MTT assay (absorbance at 570 nm).
  • Data Interpretation : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism).

Reference : reports IC50 values in the low micromolar range for similar derivatives .

Advanced: How can contradictions in spectroscopic data between synthetic batches be resolved?

Q. Methodological Answer :

  • Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >95% purity .
  • Isotopic Labeling : For ambiguous NMR signals, synthesize deuterated analogs (e.g., CD3O-substituted derivatives) .
  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals (slow evaporation in ethanol, as in ) and refining with SHELXL .
  • Cross-Validation : Compare with literature data (e.g., and report δH ~1.14 ppm for ethyl groups) .

Advanced: What computational methods are used to study its mechanism of action?

Q. Methodological Answer :

  • Molecular Docking :
    • Prepare ligand (compound) and receptor (e.g., EGFR, tubulin) structures using AutoDock Tools .
    • Set grid parameters to cover active sites (e.g., 60 × 60 × 60 Å).
    • Run docking simulations (Lamarckian GA, 100 runs) and analyze binding poses.
  • MD Simulations : Use GROMACS/AMBER to assess stability (10–100 ns trajectories) .
  • SAR Analysis : Modify substituents (e.g., methoxy → ethoxy) and calculate binding energies ( shows reduced activity with bulkier groups) .

Advanced: How to optimize crystal growth for X-ray diffraction studies?

Q. Methodological Answer :

  • Solvent Selection : Use ethanol or acetone for slow evaporation (0.3 × 0.2 × 0.2 mm crystals in ) .
  • Temperature Control : Crystallize at 4°C to slow nucleation.
  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) and a diffractometer (e.g., Enraf-Nonius CAD-4) .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., C—H⋯O interactions in ) .

Example : reports monoclinic P21/n space group with Z = 4 .

Basic: What safety precautions are required for handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood for weighing and synthesis.
  • Storage : Keep in airtight containers at –20°C ( recommends avoiding heat/light) .
  • Spill Management : Neutralize with vermiculite and dispose as hazardous waste .

Advanced: How to address low yields in the final coupling step?

Q. Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)2 or CuI for Suzuki couplings ( used similar catalysts) .
  • Solvent Optimization : Replace DMSO with DMF or THF to enhance solubility .
  • Microwave Assistance : Reduce reaction time (e.g., 30 minutes at 100°C) .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Q. Methodological Answer :

  • Substituent Variation :
    • Replace methoxy with ethoxy ( shows 5g has 40% yield) .
    • Introduce halogens (e.g., 4-fluorophenyl in ) .
  • Bioisosteres : Substitute quinoline with isoquinoline or pyridine .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors .

Advanced: How to interpret hydrogen bonding networks in crystal structures?

Q. Methodological Answer :

  • Geometry Analysis : Measure D—H⋯A distances (e.g., 2.1–2.5 Å) and angles (>120°) using Mercury .
  • Packing Diagrams : Generate with PLATON to visualize C—H⋯O/π-π interactions ( shows layered packing) .
  • Energy Calculations : Use CrystalExplorer to estimate interaction energies (e.g., -20 kJ/mol for weak H-bonds) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.